Cas no 1697433-05-8 (2-(2-bromo-4-fluorophenyl)propanal)

2-(2-bromo-4-fluorophenyl)propanal 化学的及び物理的性質
名前と識別子
-
- 2-(2-bromo-4-fluorophenyl)propanal
- EN300-1897190
- 1697433-05-8
-
- インチ: 1S/C9H8BrFO/c1-6(5-12)8-3-2-7(11)4-9(8)10/h2-6H,1H3
- InChIKey: DAEGHAPOHSRBID-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=CC=1C(C=O)C)F
計算された属性
- せいみつぶんしりょう: 229.97426g/mol
- どういたいしつりょう: 229.97426g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
2-(2-bromo-4-fluorophenyl)propanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1897190-0.05g |
2-(2-bromo-4-fluorophenyl)propanal |
1697433-05-8 | 0.05g |
$587.0 | 2023-09-18 | ||
Enamine | EN300-1897190-1.0g |
2-(2-bromo-4-fluorophenyl)propanal |
1697433-05-8 | 1g |
$1142.0 | 2023-06-03 | ||
Enamine | EN300-1897190-0.1g |
2-(2-bromo-4-fluorophenyl)propanal |
1697433-05-8 | 0.1g |
$615.0 | 2023-09-18 | ||
Enamine | EN300-1897190-10.0g |
2-(2-bromo-4-fluorophenyl)propanal |
1697433-05-8 | 10g |
$4914.0 | 2023-06-03 | ||
Enamine | EN300-1897190-0.25g |
2-(2-bromo-4-fluorophenyl)propanal |
1697433-05-8 | 0.25g |
$642.0 | 2023-09-18 | ||
Enamine | EN300-1897190-2.5g |
2-(2-bromo-4-fluorophenyl)propanal |
1697433-05-8 | 2.5g |
$1370.0 | 2023-09-18 | ||
Enamine | EN300-1897190-5.0g |
2-(2-bromo-4-fluorophenyl)propanal |
1697433-05-8 | 5g |
$3313.0 | 2023-06-03 | ||
Enamine | EN300-1897190-0.5g |
2-(2-bromo-4-fluorophenyl)propanal |
1697433-05-8 | 0.5g |
$671.0 | 2023-09-18 | ||
Enamine | EN300-1897190-5g |
2-(2-bromo-4-fluorophenyl)propanal |
1697433-05-8 | 5g |
$2028.0 | 2023-09-18 | ||
Enamine | EN300-1897190-1g |
2-(2-bromo-4-fluorophenyl)propanal |
1697433-05-8 | 1g |
$699.0 | 2023-09-18 |
2-(2-bromo-4-fluorophenyl)propanal 関連文献
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
2-(2-bromo-4-fluorophenyl)propanalに関する追加情報
Introduction to 2-(2-bromo-4-fluorophenyl)propanal (CAS No. 1697433-05-8)
2-(2-bromo-4-fluorophenyl)propanal, also known by its CAS number 1697433-05-8, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a bromo and a fluoro substituent on the phenyl ring, along with an aldehyde functional group. The combination of these substituents imparts specific chemical and biological properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular formula of 2-(2-bromo-4-fluorophenyl)propanal is C9H8BrFO, and its molecular weight is approximately 236.06 g/mol. The compound's physical properties include a melting point of around 50-52°C and a boiling point of approximately 180°C at 760 mmHg. It is typically a white to off-white solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane.
In terms of its chemical reactivity, 2-(2-bromo-4-fluorophenyl)propanal exhibits typical behavior for an aldehyde, making it a versatile building block in organic synthesis. The presence of the bromo and fluoro substituents on the phenyl ring adds additional reactivity and selectivity to the molecule, which can be exploited in various synthetic transformations. For instance, the bromo group can be readily substituted or eliminated under appropriate conditions, while the fluoro group can influence the electronic properties of the molecule, affecting its reactivity and stability.
2-(2-bromo-4-fluorophenyl)propanal has been studied extensively for its potential applications in medicinal chemistry. One notable area of research involves its use as an intermediate in the synthesis of novel antiviral agents. Recent studies have shown that derivatives of this compound exhibit potent antiviral activity against a range of viral pathogens, including influenza and herpes simplex viruses. The unique combination of bromo and fluoro substituents appears to enhance the antiviral properties of these derivatives, making them promising candidates for further development.
Beyond antiviral applications, 2-(2-bromo-4-fluorophenyl)propanal has also been explored for its potential as an intermediate in the synthesis of anticancer drugs. Research has demonstrated that certain derivatives of this compound possess significant cytotoxic activity against various cancer cell lines. The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation and survival, making these derivatives attractive candidates for further preclinical and clinical evaluation.
In addition to its medicinal applications, 2-(2-bromo-4-fluorophenyl)propanal has been investigated for its use in agrochemicals. Studies have shown that certain derivatives exhibit strong herbicidal activity against a variety of weed species. The unique structure of this compound allows it to target specific enzymes involved in plant metabolism, leading to selective herbicidal effects with minimal impact on non-target organisms.
The synthesis of 2-(2-bromo-4-fluorophenyl)propanal typically involves multi-step processes that start from readily available starting materials. One common synthetic route involves the reaction of 2-bromo-4-fluorobenzaldehyde with an appropriate alkylating agent under controlled conditions. This approach allows for high yields and good purity, making it suitable for large-scale production.
Safety considerations are an important aspect when handling 2-(2-bromo-4-fluorophenyl)propanal. As with many organic compounds, it should be handled with care to avoid exposure through inhalation or skin contact. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn during handling. Additionally, storage should be in a cool, dry place away from incompatible materials.
In conclusion, 2-(2-bromo-4-fluorophenyl)propanal (CAS No. 1697433-05-8) is a versatile organic compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and agrochemicals. Its unique molecular structure provides a foundation for the development of novel bioactive molecules with promising therapeutic and agricultural properties. Ongoing research continues to explore new avenues for its use, highlighting its significance in modern scientific endeavors.
1697433-05-8 (2-(2-bromo-4-fluorophenyl)propanal) 関連製品
- 1152534-49-0(1-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid)
- 1803575-37-2(3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-methanol)
- 1306605-87-7(2-chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine)
- 2758004-11-2(3-methyl-5-(pyrrolidin-2-yl)isoxazole hydrochloride)
- 927802-45-7(5-[4-(Cyclopropylmethoxy)phenyl]-2-thiophenecarboxylic acid)
- 1286724-71-7(ethyl 4-2-(furan-2-amido)-1,3-oxazole-4-amidopiperidine-1-carboxylate)
- 1261817-01-9(2-Methoxy-5-(2,4,5-trichlorophenyl)pyridine-4-methanol)
- 1513468-27-3(1-{imidazo1,2-apyridin-3-yl}cyclopropan-1-amine)
- 54810-28-5(2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide)
- 2229295-31-0(tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate)




